molecular formula C20H13F4N3OS B11182631 4-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole

4-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B11182631
M. Wt: 419.4 g/mol
InChI Key: RHEQELRHDGPZCS-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound that features a thiazole ring substituted with fluorophenyl, methoxyphenyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 4-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the fluorophenyl, methoxyphenyl, and trifluoromethyl groups through various substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 4-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives with different substituents. For example:

  • 4-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole
  • 4-(4-bromophenyl)-2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole These compounds share a similar core structure but differ in the substituents on the aromatic rings. The uniqueness of 4-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole lies in the specific combination of fluorophenyl, methoxyphenyl, and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C20H13F4N3OS

Molecular Weight

419.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole

InChI

InChI=1S/C20H13F4N3OS/c1-28-15-8-4-13(5-9-15)17-10-18(20(22,23)24)26-27(17)19-25-16(11-29-19)12-2-6-14(21)7-3-12/h2-11H,1H3

InChI Key

RHEQELRHDGPZCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)F)C(F)(F)F

Origin of Product

United States

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